5-(1,3-benzodioxol-5-yloxymethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(1,3-benzodioxol-5-yloxymethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of benzodioxole, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yloxymethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: This involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Coupling Reactions: The benzodioxole and pyrazole intermediates are coupled using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with thiophen-2-ylmethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-yloxymethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(1,3-benzodioxol-5-yloxymethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yloxymethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzodioxole and thiophene moieties may facilitate binding to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-benzodioxol-5-yloxymethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide: shares similarities with other compounds containing benzodioxole, thiophene, or pyrazole rings.
Benzodioxole Derivatives: Compounds like piperonyl butoxide.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a range of chemical and biological properties not found in simpler analogs. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-17(18-8-13-2-1-5-25-13)14-6-11(19-20-14)9-22-12-3-4-15-16(7-12)24-10-23-15/h1-7H,8-10H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHQORWPXRHNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC(=NN3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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